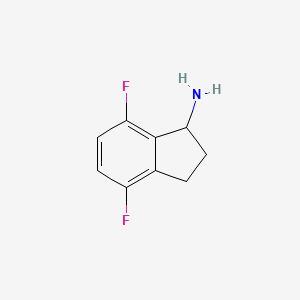

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREJFNFNYNZXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269817 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-13-8 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625471-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical structure and IUPAC name

An In-depth Technical Guide: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This compound is a fluorinated cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its rigid indane scaffold, combined with the strategic placement of fluorine atoms and a primary amine, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, including its structure and IUPAC name, and delves into its physicochemical properties. Furthermore, it explores detailed synthetic strategies, emphasizing the chemical principles behind the chosen methodologies. The significance of the indane core as a "privileged structure" in pharmacology is discussed, contextualizing the compound's relevance in the development of treatments for neurodegenerative diseases and oncology.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in research and development is a precise understanding of its structure and properties.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is This compound .[1][2] The structure consists of a bicyclic indane core (a benzene ring fused to a cyclopentane ring), with fluorine atoms substituted at positions 4 and 7 of the aromatic ring. A primary amine group is attached to position 1 of the saturated five-membered ring. This position (C1) is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S), a critical consideration in drug design.[3]

Diagram: Chemical Structure of this compound

Caption: 2D structure with IUPAC numbering. The asterisk (*) denotes the chiral center.

Core Physicochemical Data

A summary of essential data for this compound is provided below. This information is critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 625471-13-8 | [1][2] |

| Molecular Formula | C₉H₉F₂N | [1][4] |

| Molecular Weight | 169.17 g/mol | [1] |

| Synonym | 4,7-Difluoro-indan-1-ylamine | [1] |

| Typical Purity | ≥95% | [5] |

| Appearance | Solid (form may vary) | [6] |

The Indane Scaffold: A Privileged Structure in Drug Discovery

The 2,3-dihydro-1H-indene framework is considered a "privileged structure" in medicinal chemistry. This concept refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, often with high affinity.[7] The rigidity of the indane system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a target receptor. This pre-organization often translates into higher potency and selectivity.

A prominent example validating the therapeutic importance of this scaffold is Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. Rasagiline is built upon the closely related (R)-N-propargyl-2,3-dihydro-1H-inden-1-amine core, demonstrating the scaffold's utility in designing potent and selective enzyme inhibitors.[8] The subject of this guide, this compound, represents a next-generation building block, where the fluorine atoms can further enhance properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity: Strategic fluorination can modulate the molecule's passage across biological membranes.

Synthetic Strategies and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound proceeds from its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one.[9] The key transformation is a reductive amination.

Proposed Synthetic Workflow: Reductive Amination

Reductive amination is a cornerstone of amine synthesis. It typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. When ammonia is used, the intermediate is a primary imine, which is often unstable and reduced in situ.

Diagram: Synthetic Workflow

Caption: High-level workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method based on established chemical principles for reductive amination.

Objective: To synthesize racemic this compound from 4,7-difluoro-2,3-dihydro-1H-inden-1-one.

Materials:

-

4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4,7-difluoro-2,3-dihydro-1H-inden-1-one and methanol. Stir until the ketone is fully dissolved.

-

Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.

-

-

Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours.

-

Causality: Ammonium acetate serves as the ammonia source. The equilibrium between ammonium acetate and ammonia/acetic acid provides the necessary nucleophile (NH₃) and a mild acid catalyst (AcOH) to promote the formation of the imine intermediate.

-

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in small portions. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: NaBH₃CN is a selective reducing agent. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield. The reaction is run under mildly acidic conditions (from the acetate buffer) to ensure the imine is protonated and thus more electrophilic for reduction.

-

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated aq. NaHCO₃.

-

Causality: The basic wash with NaHCO₃ neutralizes the acetic acid and removes any remaining acidic byproducts, ensuring the amine product is in its free base form for extraction.

-

-

Extraction: Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic layers.

-

Causality: The free base amine is more soluble in organic solvents like DCM than in the aqueous phase, allowing for efficient extraction.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of DCM/MeOH with 0.5% triethylamine) to yield the pure amine.

-

Causality: The brine wash removes residual water. Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.

-

Stereochemistry and Future Directions

As with most pharmaceuticals, the biological activity of this compound derivatives will likely reside in a single enantiomer. Therefore, controlling the stereochemistry at the C1 position is paramount. Future work in the application of this building block will inevitably involve:

-

Chiral Resolution: Separating the racemic mixture into its individual (R) and (S) enantiomers, often through diastereomeric salt formation with a chiral acid.

-

Asymmetric Synthesis: Developing synthetic routes that directly produce one enantiomer in high excess. This could involve asymmetric reduction of the ketone precursor or asymmetric hydrogenation of an enamine intermediate.

The availability of enantiomerically pure forms of this compound will enable its incorporation into screening libraries for identifying novel drug candidates targeting a range of receptors, from G-protein coupled receptors (GPCRs) to kinases and other enzymes implicated in cancer and neurological disorders.[10][11]

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its well-defined structure, rooted in the privileged indane scaffold, and enhanced by strategic fluorination, provides a robust starting point for developing next-generation therapeutics. A thorough understanding of its chemical properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in the quest for novel and effective medicines.

References

-

PubChem. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H9F2N, 100 mg. Retrieved from [Link]

- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

-

Owa, T., et al. (2011). Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 620-624. Retrieved from [Link]

-

Costantino, L., & Barlocco, D. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(23), 12852-12876. Retrieved from [Link]

Sources

- 1. CAS 625471-13-8 | this compound - Synblock [synblock.com]

- 2. 625471-13-8|this compound|BLD Pharm [bldpharm.com]

- 3. (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 4. FCKeditor - Resources Browser [midyear.aza.org]

- 5. calpaclab.com [calpaclab.com]

- 6. 1H-Inden-1-amine, 5,7-difluoro-2,3-dihydro-, hydrochloride… [cymitquimica.com]

- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 9. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS Number 625471-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated indane derivative of significant interest in medicinal chemistry. While specific literature on this exact compound is limited, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, characterization methodologies, and prospective applications in drug discovery. The strategic incorporation of fluorine atoms on the indane scaffold suggests potential for modulating metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document serves as a foundational resource for researchers exploring the utility of this and related compounds in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Indanes in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structural motif found in a variety of biologically active compounds. Its rigid framework provides a well-defined orientation for pharmacophoric groups, making it an attractive template for drug design. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of properties including metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of fluorine can also influence the acidity or basicity of nearby functional groups, further impacting a molecule's biological activity.

This compound (CAS 625471-13-8) represents a specific example of this strategy, with fluorine atoms positioned on the aromatic ring of the indane system. This substitution pattern is anticipated to significantly influence the molecule's electronic and steric properties, offering a unique tool for probing structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 625471-13-8 | [1] |

| Molecular Formula | C₉H₉F₂N | [1] |

| Molecular Weight | 169.17 g/mol | [1] |

| Synonyms | 4,7-Difluoro-indan-1-ylamine | [1] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available difluorinated phenylpropanoic acid derivative, which is first cyclized to the indanone, followed by reductive amination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

-

4,7-Difluoro-2,3-dihydro-1H-inden-1-one

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Methanol or Ethanol

-

Hydrochloric acid (for salt formation)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol.

-

Amine Source: Add ammonium acetate (10 eq) to the solution. Alternatively, a solution of ammonia in methanol can be used.

-

Reducing Agent: Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature. For catalytic hydrogenation, the reaction would be conducted under a hydrogen atmosphere in the presence of a suitable catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): For improved stability and handling, the amine can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the protons on the indane scaffold and their respective chemical environments and coupling patterns.

-

¹³C NMR will show the number of unique carbon atoms.

-

¹⁹F NMR is crucial for confirming the presence and chemical shifts of the two fluorine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the broader class of fluorinated indane derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential areas of interest for this scaffold include:

-

Neurodegenerative Diseases: The parent 1-aminoindan structure is a core component of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Fluorination could be explored to modulate selectivity and potency for MAO-B or other neurological targets.

-

Oncology: The indanone scaffold has been investigated for its anticancer properties, including the inhibition of tubulin polymerization. The fluorine substitutions could enhance cell permeability and interaction with target proteins.[3]

-

Antiviral and Antibacterial Agents: The compact and rigid nature of the indane ring system makes it a suitable platform for the development of enzyme inhibitors. Fluorine atoms can enhance binding interactions through favorable electrostatic and hydrophobic contacts.

Caption: Potential therapeutic applications for the title compound.

Safety, Handling, and Storage

Detailed toxicological data for this compound is not available. However, based on the data for its precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one, and general principles for handling chemical reagents, the following precautions should be taken.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend storage at 2-8°C. Inert atmosphere storage is also advisable to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[4]

Conclusion and Future Perspectives

This compound is a promising but currently under-investigated molecule. Its structural features suggest considerable potential as a building block in medicinal chemistry. Future research should focus on the development and publication of a robust and scalable synthesis, followed by a thorough investigation of its biological activities across a range of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this and other fluorinated indane derivatives in the quest for novel and improved therapeutics.

References

-

Capot Chemical. (n.d.). MSDS of 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Crysdot. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Katarzyna, B., & Lucjusz, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–69. [Link]

Sources

- 1. CAS 625471-13-8 | this compound - Synblock [synblock.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. capotchem.com [capotchem.com]

- 5. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated bicyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, including molecular formula and weight. A plausible, detailed protocol for its synthesis via reductive amination of the corresponding indanone is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide outlines standard analytical techniques for its characterization and purification, and explores its potential applications as a structural motif in the development of novel therapeutics. Safety and handling considerations are also addressed to ensure its proper use in a research setting.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine substitution can impart, such as increased metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The 2,3-dihydro-1H-inden-1-amine (indanamine) scaffold is a privileged structure found in a variety of biologically active compounds. The combination of these two features in this compound makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide serves as a technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C9H9F2N | [1][2] |

| Molecular Weight | 169.17 g/mol | [1] |

| CAS Number | 625471-13-8 | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere. | [3] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.

Diagram of the Synthetic Pathway

Sources

Introduction: The Significance of the Fluorinated Indanamine Scaffold

An In-Depth Technical Guide to the Synthesis Precursors of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

This compound[1][2][3][4] is a fluorinated amine building block that holds significant interest for professionals in drug discovery and development. The indane framework is a privileged scaffold found in numerous biologically active compounds, and the specific incorporation of fluorine atoms at the 4- and 7-positions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making derivatives of this amine valuable for library synthesis and lead optimization campaigns.

This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways leading to this compound. We will delve into the causality behind key experimental choices, present detailed protocols, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach reveals a convergent and efficient strategy for assembling the target amine. The core of this strategy lies in the formation of the indanone ring system, which serves as the central precursor to the final product.

Caption: Workflow for the synthesis of 4,7-Difluoro-1-indanone.

Experimental Protocol: Synthesis of 4,7-Difluoro-1-indanone

This two-step protocol starts from 1,4-difluorobenzene, which is first acylated with 3-chloropropionyl chloride, followed by an intramolecular cyclization of the resulting chloroketone intermediate. [5][6] Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Substrate Addition: Once the acyl chloride has been added, add 1,4-difluorobenzene (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. The acidic quench hydrolyzes the aluminum complexes and dissolves inorganic salts.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 3-chloro-1-(2,5-difluorophenyl)propan-1-one is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to 4,7-Difluoro-1-indanone

-

Reaction Setup: Charge a new flask with anhydrous aluminum chloride (AlCl₃, 2.0-3.0 equivalents).

-

Reaction: Heat the AlCl₃ to 130-140 °C. Add the crude chloroketone from the previous step portion-wise, controlling the exothermic reaction. A vigorous evolution of HCl gas will be observed.

-

Completion: After the addition is complete, maintain the temperature for 1-2 hours to drive the cyclization to completion.

-

Workup and Purification: Cool the reaction mixture and perform an identical acidic ice quench as in Step 1. Extract the product with a suitable solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 4,7-difluoro-1-indanone.

| Parameter | Friedel-Crafts Acylation | Intramolecular Cyclization |

| Key Reagents | 1,4-Difluorobenzene, 3-Chloropropionyl chloride | 3-Chloro-1-(2,5-difluorophenyl)propan-1-one |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |

| Typical Temp. | 0 °C to Room Temp. | 130-140 °C |

| Typical Yield | >90% (crude) | 65-80% |

Part 2: Synthesis of the Target Amine from 4,7-Difluoro-1-indanone

With the key indanone precursor in hand, the final transformation to the amine can be achieved through several reliable methods. The choice between these routes often depends on available reagents, desired purity, and scalability.

Route A: Direct Reductive Amination

Reductive amination is a highly efficient one-pot process that converts a ketone into an amine. [7][8]The reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, which is then reduced in situ to the desired amine. [7] Causality and Reagent Choice:

-

Ammonia Source: Ammonium acetate or ammonia in an alcoholic solvent are common choices. Ammonium acetate serves a dual role, providing the ammonia nucleophile and buffering the reaction at a weakly acidic pH that favors imine formation.

-

Reducing Agent: The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough not to reduce the starting ketone but is effective at reducing the protonated imine (iminium ion) intermediate. [9]A safer, more modern alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic and highly selective for iminium ion reduction. [10]

Route B: Oximation Followed by Catalytic Hydrogenation

This robust, two-step method first converts the ketone to an oxime, which is then reduced to the primary amine.

-

Oximation: The indanone is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate. [11]The reaction is typically straightforward and high-yielding, producing the 4,7-difluoro-1-indanone oxime.

-

Reduction: The isolated oxime is then reduced. Catalytic hydrogenation is the preferred method for its clean reaction profile and high yields. [12]Catalysts such as Palladium on carbon (Pd/C),[12] Raney Nickel,[12] or Platinum-based catalysts are effective. The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol or acetic acid.

Caption: Comparison of primary routes for the final amination step.

Protocol: Reductive Amination of 4,7-Difluoro-1-indanone

-

Setup: In a round-bottom flask, dissolve 4,7-difluoro-1-indanone (1.0 equivalent) in methanol.

-

Reagent Addition: Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

-

Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the indanone.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by column chromatography or acid-base extraction to yield the final product.

Conclusion

The synthesis of this compound is reliably achieved through a strategic pathway centered on the formation of the 4,7-difluoro-1-indanone precursor. This key intermediate is most effectively prepared via a two-step Friedel-Crafts sequence starting from 1,4-difluorobenzene. The subsequent conversion to the target amine can be performed efficiently using either direct reductive amination with sodium triacetoxyborohydride or a two-step oximation-reduction sequence. The choice of the final amination method will depend on project-specific requirements, including scalability, reagent availability, and safety considerations. This guide provides the foundational knowledge and practical protocols for researchers to confidently access this valuable fluorinated building block.

References

- Benchchem. (n.d.). 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7.

- Benchchem. (n.d.). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

- Synblock. (n.d.). CAS 625471-13-8 | this compound.

- Chembuy. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid.

- Appchem. (n.d.). 3-(2,5-Difluorophenyl)propanoic acid | 130408-15-0.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid: A Cost-Benefit Analysis.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Organic Syntheses. (n.d.). Procedure for 1-Indanone oxime.

- Organic Syntheses. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. 85, 64-71.

- ResearchGate. (n.d.). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.

-

National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.

- Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone.

- Wikipedia. (n.d.). Reductive amination.

- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

- Wordpress. (n.d.). Reductive Amination.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Myers, A. (n.d.). Chem 115: Reductive Amination.

- BLDpharm. (n.d.). 625471-13-8|this compound.

- ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using....

- Sigma-Aldrich. (n.d.). 3-(2,5-Difluorophenyl)propanoic acid | 130408-15-0.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H9F2N, 100 mg.

- ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic....

- Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.

Sources

- 1. CAS 625471-13-8 | this compound - Synblock [synblock.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. 625471-13-8|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Difluoro-indan-1-ylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly compelling class of molecules: difluoro-indan-1-ylamine compounds. We will explore the historical context of their discovery, delve into the intricacies of their synthesis, and illuminate their current and potential applications in drug development. This document is designed to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutics, offering both foundational knowledge and practical insights into this promising chemical space.

Introduction: The Strategic Advantage of Fluorine in the Indane Scaffold

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[1] The small size and high electronegativity of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[1] The indane ring system, a privileged scaffold in medicinal chemistry, is present in a number of biologically active compounds.[2] When combined, the unique properties of fluorine and the versatile indane framework give rise to a class of compounds with significant therapeutic potential. Difluoro-indan-1-ylamine derivatives, in particular, have emerged as promising candidates for targeting a range of biological pathways.

The Genesis of a Promising Scaffold: A Historical Perspective

The journey to the development of difluoro-indan-1-ylamine compounds is intertwined with the broader history of fluorination in medicinal chemistry and the exploration of aminoindane derivatives as therapeutic agents. A pivotal moment in this narrative is the development of rasagiline, an N-propargyl-1(R)-aminoindan, which is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4] The success of rasagiline spurred further investigation into structurally related aminoindanes, including fluorinated analogs, with the aim of modulating their potency, selectivity, and pharmacokinetic profiles.[5]

While the precise first synthesis of a difluoro-indan-1-ylamine is not prominently documented in a single landmark paper, the groundwork was laid by numerous studies on the synthesis of fluorinated indanones and the subsequent conversion of these ketones to amines. For instance, methods for the preparation of 5-fluoro-1-indanone, a key precursor, have been reported, often involving the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[6][7] The subsequent conversion of these fluorinated indanones to the corresponding amines via reductive amination represents a critical step in accessing the target compounds.[4][8] A significant development in this area was the synthesis and evaluation of a fluorine-18 labeled analogue of rasagiline, (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine, for positron emission tomography (PET) imaging of MAO-B.[1] This work not only provided a valuable research tool but also demonstrated the feasibility and utility of introducing fluorine into the indane scaffold of MAO-B inhibitors.

Synthetic Strategies: Crafting Difluoro-indan-1-ylamine Derivatives

The synthesis of difluoro-indan-1-ylamine compounds typically involves a multi-step approach, beginning with the construction of a suitably fluorinated indanone precursor, followed by the introduction of the amine functionality. The specific synthetic route is dictated by the desired position of the fluorine atoms on the indane ring system.

Synthesis of Fluorinated Indanone Precursors

The preparation of fluorinated 1-indanones is a critical first step. The choice of starting materials and reaction conditions depends on the desired fluorination pattern.

A common strategy for synthesizing indanones with fluorine substituents on the aromatic ring is through intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [7]

-

Reaction Setup: In a round-bottom flask, slowly add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to 20 mL of chlorosulfonic acid with stirring at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A similar approach can be used for the synthesis of other aromatically fluorinated indanones by starting with the appropriately substituted phenylpropanoic acid. For instance, 3-(3,4-difluorophenyl)propanoic acid would be the precursor for 5,6-difluoro-1-indanone.

The introduction of a gem-difluoro group at the 2-position of the indanone scaffold requires a different synthetic approach. One common method involves the direct fluorination of a 1,3-dicarbonyl precursor.[9]

Conceptual Workflow for 2,2-Difluoro-1-indanone Synthesis

Caption: Conceptual workflow for the synthesis of 2,2-difluoro-1-indanone.

Conversion of Fluorinated Indanones to Difluoro-indan-1-ylamines

The most common and versatile method for converting a ketone to a primary amine is reductive amination.[8] This process involves the reaction of the ketone with an amine source, typically ammonia or a protected form, to form an intermediate imine, which is then reduced to the final amine.

Experimental Protocol: Reductive Amination of a Fluorinated 1-Indanone [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve the fluorinated 1-indanone in a solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without significantly reducing the starting ketone.[10][11]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent and work up the reaction mixture. The crude amine can then be purified by column chromatography or crystallization.

Logical Relationship of Synthetic Steps

Caption: General synthetic pathway to difluoro-indan-1-ylamine derivatives.

Applications in Drug Discovery and Development

Difluoro-indan-1-ylamine derivatives are primarily explored for their potential as modulators of the central nervous system, particularly as inhibitors of monoamine oxidase (MAO) and as ligands for dopamine receptors.

Monoamine Oxidase (MAO) Inhibition

MAO is a key enzyme in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[12] Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[4][8]

The introduction of fluorine into the indane ring of MAO inhibitors can significantly impact their potency and selectivity. For example, the fluorinated rasagiline analog, (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine, is a potent inhibitor of human MAO-B with an IC₅₀ value of 27 nM.[1] It exhibits high selectivity for MAO-B over MAO-A, with an IC₅₀ of 2.3 µM for the latter.[1]

Table 1: In Vitro MAO Inhibition Data for a Fluorinated Rasagiline Analog

| Compound | Target | IC₅₀ (nM) | Reference |

| (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine | MAO-B | 27 | [1] |

| MAO-A | 2300 | [1] |

Dopamine Receptor Ligands

Aminoindane derivatives have also been investigated as ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[13] The introduction of fluorine can modulate the affinity and functional activity of these compounds at different dopamine receptor subtypes. While specific data for difluoro-indan-1-ylamine derivatives as dopamine receptor ligands is still emerging, the broader class of fluorinated aminoindanes has shown promise in this area.

Signaling Pathway: Dopaminergic Neurotransmission

Caption: Potential mechanisms of action of difluoro-indan-1-ylamine derivatives in dopaminergic neurotransmission.

Conclusion and Future Directions

Difluoro-indan-1-ylamine compounds represent a promising and underexplored area of medicinal chemistry. The strategic incorporation of fluorine into the privileged aminoindane scaffold offers a powerful tool for fine-tuning the pharmacological properties of these molecules. The existing research, particularly in the context of MAO-B inhibition, has demonstrated the potential of this chemical class.

Future research in this area should focus on:

-

Systematic Exploration of Isomers: A thorough investigation of the synthesis and biological activity of all possible difluoro-indan-1-ylamine isomers is warranted to establish comprehensive structure-activity relationships.

-

Expansion of Biological Targets: While MAO and dopamine receptors are promising targets, the diverse biological activities of the broader aminoindane class suggest that these compounds may have utility in other therapeutic areas.

-

Development of Enantioselective Syntheses: For chiral difluoro-indan-1-ylamine derivatives, the development of efficient enantioselective synthetic routes will be crucial for their advancement as clinical candidates.

By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this fascinating class of fluorinated compounds.

References

-

Nag, S., et al. (2012). Synthesis and evaluation of [¹⁸F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B). Journal of Medicinal Chemistry, 55(10), 4779-4787. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413527, 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

-

Hacksell, U., et al. (1981). 2-Aminoindans as central dopamine-receptor stimulating agents. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

-

University of South Dakota. (n.d.). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. Retrieved from [Link]

-

Wikipedia. (2024). Rasagiline. Retrieved from [Link]

-

Mayo Clinic. (2023). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

-

Nagai, M., & Hattori, N. (2020). [Pharmacological Properties and Clinical Efficacy of Rasagiline Mesylate (Azilect®)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 155(3), 187–194. [Link]

-

Wikipedia. (2024). Reductive amination. Retrieved from [Link]

-

S-Cool. (n.d.). Reductive Amination. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

-

Asymmetric reductive amination of 1-indanone derivatives by using... - ResearchGate. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Xie, Z., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 795874. [Link]

-

Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1395-1399. [Link]

Sources

- 1. Synthesis and evaluation of [¹⁸F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 6. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination | MDPI [mdpi.com]

- 13. Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Introduction

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine, a structural motif of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, rigorous structural confirmation and purity assessment are paramount for researchers and drug development professionals working with this compound. This in-depth technical guide provides a detailed overview of the spectroscopic techniques essential for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific experimental data for this compound is not publicly available in peer-reviewed literature, this guide will present predicted and representative data based on the known chemical structure and established principles of spectroscopic analysis for analogous compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its key atom numbering, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar molecules, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used depending on solubility. The amine protons are often broad and may exchange with residual water in the solvent, making their observation challenging.

Expected ¹H NMR Data (Representative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.7 | m | 2H | Ar-H (H-5, H-6) |

| ~ 4.5 | t | 1H | CH-NH₂ (H-1) |

| ~ 3.0 - 2.8 | m | 2H | Ar-CH₂ (H-3) |

| ~ 2.5 - 2.3 | m | 1H | CH₂ (H-2) |

| ~ 2.1 - 1.9 | m | 1H | CH₂ (H-2) |

| ~ 1.8 | br s | 2H | NH₂ |

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to resolve the complex multiplets expected for the aliphatic protons.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine atoms will result in C-F coupling, which can be observed as splitting of the carbon signals.

Expected ¹³C NMR Data (Representative)

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| ~ 158 (dd) | Large ¹JCF, Smaller ²JCF | C-F (C-4, C-7) |

| ~ 145 (t) | Small ³JCF | Quaternary Ar-C |

| ~ 115 (dd) | Small ²JCF, ³JCF | Ar-CH (C-5, C-6) |

| ~ 55 | CH-NH₂ (C-1) | |

| ~ 35 | Ar-CH₂ (C-3) | |

| ~ 30 | CH₂ (C-2) |

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that is essential for the characterization of fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. The two fluorine atoms in this compound are in different environments and are expected to show distinct signals.

Expected ¹⁹F NMR Data (Representative)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -120 | m |

| ~ -125 | m |

Trustworthiness: A complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals, thus providing a self-validating system for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the determination of purity and for the quantification of a compound.

Expertise & Experience: For a polar compound like an amine, reverse-phase HPLC is the method of choice. A C18 column is a versatile and robust starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive to improve peak shape and retention. For an amine, adding an acid like formic acid or trifluoroacetic acid to the mobile phase will protonate the amine, leading to sharper peaks and more reproducible retention times.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Trustworthiness: Method validation, including assessment of linearity, accuracy, precision, and specificity, is crucial to ensure the trustworthiness of the HPLC data for purity analysis and quantification.

Caption: A typical workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information.

Expertise & Experience: For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique. The primary amine is readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is invaluable for confirming the elemental composition of the molecule.

Expected LC-MS Data:

| Parameter | Value |

| Molecular Formula | C₉H₉F₂N |

| Exact Mass | 169.0703 |

| Observed [M+H]⁺ (HRMS) | 170.0776 |

Causality Behind Experimental Choices:

-

ESI Positive Mode: The basic nature of the primary amine makes it highly susceptible to protonation in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺.

-

HRMS: This provides a highly accurate mass measurement, which can be used to confirm the elemental composition and differentiate the target compound from potential impurities with the same nominal mass.

Caption: A generalized workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, HPLC, and LC-MS, is essential for its unambiguous structural confirmation and purity assessment. This technical guide outlines the expected spectroscopic data and the rationale behind the chosen analytical methodologies. By following these established principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important fluorinated building block in their scientific endeavors.

References

-

General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

LC-MS in Drug Discovery: Korfmacher, W. A. (2009). Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. [Link]

A Technical Guide to Unlocking the Therapeutic Potential of Fluorinated Indanamine Derivatives

Foreword: The Strategic Imperative of Fluorine in the Indanamine Scaffold

The indanamine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has given rise to numerous compounds with significant biological activity, particularly within the central nervous system (CNS). Its rigid, bicyclic nature provides a well-defined orientation for pharmacophoric elements, facilitating precise interactions with biological targets. However, the true potential of this scaffold is unlocked through strategic chemical modification.

The introduction of fluorine—the most electronegative element—is a cornerstone of modern drug design.[1][2][3] Its substitution for hydrogen is not a trivial alteration; it imparts profound changes to a molecule's physicochemical profile.[4][5][6] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and blood-brain barrier (BBB) penetration.[4][7][8][9] This guide moves beyond established applications to illuminate novel, high-potential research avenues for fluorinated indanamine derivatives, providing the strategic rationale and detailed experimental frameworks necessary to drive discovery.

Part 1: Neuro-Therapeutics and Diagnostics—Targeting Monoamine Oxidase B

Causality and Opportunity: Why MAO-B?

Monoamine oxidase B (MAO-B) is an enzyme of critical interest in neurodegenerative diseases. Its expression levels are significantly upregulated in the brains of patients with Parkinson's and Alzheimer's disease, making it both a therapeutic target and a key biomarker for disease progression.[10][11] The indanone core has already been identified as a highly promising scaffold for developing potent and selective MAO-B inhibitors.[10] By integrating fluorine into this scaffold, we can pursue two synergistic research goals:

-

Therapeutic Inhibitors: Develop next-generation MAO-B inhibitors with improved pharmacokinetic profiles and enhanced target engagement.

-

Diagnostic Imaging Agents: Engineer ¹⁸F-labeled analogues as Positron Emission Tomography (PET) radiotracers for the non-invasive imaging and quantification of MAO-B levels in the living brain.[4][10]

Proposed Research Trajectory

The primary objective is the synthesis and evaluation of novel fluorinated indanamine derivatives as selective MAO-B ligands. This involves creating a focused library of compounds with fluorine substitution at various positions on both the indane ring and its side chains to probe structure-activity relationships (SAR). A parallel effort will focus on developing a lead candidate into an ¹⁸F-labeled PET tracer.

Experimental Workflow: From Bench to In Vivo Imaging

The pathway from conceptual design to preclinical validation is a multi-stage process requiring rigorous, self-validating experimental protocols.

Caption: Workflow for discovery of a fluorinated indanamine MAO-B PET ligand.

Protocol 1.1: High-Throughput In Vitro MAO-A and MAO-B Inhibition Assay

This protocol uses a fluorescence-based method for rapid and sensitive determination of inhibitor potency (IC₅₀).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[12]

-

Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish peroxidase (HRP).

-

Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[12]

-

Phosphate buffer (pH 7.4).

-

384-well black microplates.

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds (e.g., from 100 µM to 0.1 nM) in phosphate buffer containing a small, consistent percentage of DMSO.

-

Reagent Master Mix: Prepare a master mix containing Amplex™ Red, HRP, and the appropriate substrate (e.g., benzylamine for MAO-B) in phosphate buffer.

-

Assay Execution: a. To each well of the 384-well plate, add 10 µL of the test compound dilution or control. b. Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 20 µL of the Reagent Master Mix to all wells.

-

Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every 2 minutes for 30 minutes at 37°C.

-

Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol's validity is confirmed by the IC₅₀ values obtained for the selective inhibitors, Clorgyline and Selegiline, which should align with established literature values.[14]

Protocol 1.2: Workflow for Preclinical PET Imaging

This protocol outlines the key steps for evaluating a novel ¹⁸F-labeled indanamine derivative in vivo.

Phase 1: Radiosynthesis and Quality Control

-

Radiolabeling: Perform automated copper-mediated radiofluorination starting from a pinacol boronic ester precursor of the lead compound.[10]

-

Purification: Purify the crude product using semi-preparative HPLC.

-

Quality Control: Confirm radiochemical purity (>99%) and identity by analytical HPLC.[15] Calculate molar activity (Ci/µmol).

Phase 2: In Vivo PET/CT Imaging in Rodents

-

Animal Model: Use healthy Sprague-Dawley rats.

-

Injection: Administer a bolus injection of [¹⁸F]-ligand (e.g., 100-200 µCi) via the tail vein.

-

Dynamic Scan: Acquire a dynamic 60-90 minute PET scan to observe the tracer's uptake and washout from the brain.[16]

-

Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over brain areas known for high (e.g., striatum, thalamus) and low (e.g., cerebellum) MAO-B expression. Generate time-activity curves (TACs) for each ROI.

Phase 3: Specificity Confirmation (Blocking Study)

-

Procedure: In a separate cohort of animals, pre-treat with a high dose of a known, non-radioactive MAO-B inhibitor (e.g., Selegiline) 30 minutes before injecting the [¹⁸F]-ligand.

-

Causality: A significant reduction in radioactivity uptake in MAO-B rich regions compared to the baseline scan confirms that the tracer is binding specifically to the intended target.[17]

Anticipated Data & Interpretation

The primary quantitative outputs are the IC₅₀ values for MAO-A and MAO-B, which determine potency and selectivity.

| Compound ID | Fluorination Pattern | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI = IC₅₀-A / IC₅₀-B) |

| FI-01 | 5-Fluoro | >10,000 | 8.5 | >1176 |

| FI-02 | 6-Fluoro | 8,500 | 6.2 | >1370 |

| FI-03 | 4,6-Difluoro | >10,000 | 15.3 | >650 |

| Selegiline | (Reference) | 1,200 | 7.8 | 154 |

A high selectivity index is crucial for minimizing off-target effects and ensuring the PET signal is specific to MAO-B.

Part 2: Oncology—Microtubule Destabilizing Agents for Breast Cancer

Causality and Opportunity: Why Microtubules?

The microtubule network is essential for cell division, making it a highly validated target in oncology. Agents that disrupt microtubule dynamics trigger cell cycle arrest, typically in the G2/M phase, and induce apoptosis. Fluorinated benzylidene indanone derivatives have shown promise as microtubule destabilizers with significant antiproliferative properties.[18] The indanamine scaffold offers a novel chemical space to explore this mechanism, with fluorination serving to enhance potency and improve drug-like properties.[19][20]

Proposed Research Trajectory

The goal is to synthesize and screen a library of fluorinated indanamine derivatives for antiproliferative activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231). Lead compounds will be further investigated to confirm their mechanism of action as microtubule destabilizers and evaluated for in vivo efficacy in a murine cancer model.

Caption: Mechanism of action for a microtubule-destabilizing indanamine.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

This protocol validates whether the observed cytotoxicity is due to cell cycle disruption.

Materials:

-

MCF-7 human breast cancer cells.[18]

-

Test compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

70% Ethanol (ice-cold).

-

RNase A solution.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness Check: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle control provides strong evidence for a microtubule-targeting mechanism.[18]

Protocol 2.2: In Vivo Mammary Carcinoma Efficacy Model

This protocol assesses the tumor growth inhibition potential of a lead compound.

Materials:

-

C3H/Jax mice or immunodeficient mice (e.g., NSG) for human cell line xenografts.[18]

-

Mammary carcinoma cells (e.g., EMT6 for syngeneic models, or MCF-7 for xenografts).

-

Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously implant mammary carcinoma cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition (% TGI).

Part 3: Anti-Infectives—A New Scaffold for Combating Bacterial Pathogens

Causality and Opportunity: Why a New Antibacterial Scaffold?

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Fluorinated compounds, including Schiff bases and hydrazones, have demonstrated significant antibacterial activity.[21] The indanamine core provides a robust and synthetically tractable platform for creating new classes of anti-infectives. Fluorination can be used to enhance antibacterial potency and potentially overcome existing resistance mechanisms.[21][22]

Proposed Research Trajectory

This research aims to synthesize fluorinated indanamine derivatives, particularly Schiff base analogues, and screen them for activity against a panel of high-priority Gram-positive and Gram-negative bacteria. The primary endpoint is the determination of the Minimum Inhibitory Concentration (MIC), a key measure of antibacterial potency.

Protocol 3.1: Antimicrobial Susceptibility Testing via Broth Microdilution

This is the gold-standard method for determining the MIC of a potential new antibiotic.

Materials:

-

Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Bacillus subtilis (ATCC 6633).[21]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compounds and positive control antibiotic (e.g., Ciprofloxacin).

-

96-well sterile microplates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 600 nm.

Procedure:

-

Compound Plating: In a 96-well plate, prepare two-fold serial dilutions of each test compound in CAMHB, ranging from (e.g.) 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a standardized final concentration of 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds, a positive control (bacteria + no drug), and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by reading the optical density (OD₆₀₀) on a plate reader.

Anticipated Data & Interpretation

The results will be a table of MIC values, allowing for direct comparison of compound potency and spectrum of activity.

| Compound ID | Fluorination Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| FI-SB-01 | 5-Fluoro | 8 | 16 | >64 |

| FI-SB-02 | 7-Fluoro | 4 | 8 | 32 |

| FI-SB-03 | 5,7-Difluoro | 2 | 4 | 16 |

| Ciprofloxacin | (Reference) | 0.5 | 0.015 | 0.25 |

Lower MIC values indicate higher potency. Compounds with broad activity against both Gram-positive and Gram-negative bacteria are of particular interest.

References

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. Available at: [Link].

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link].

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(8), 813-818. Available at: [Link].

- [No Source Provided]

-

Wenzel, B., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link].

-

Shah, P., & Adejare, A. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(4), 737-748. Available at: [Link].

-

Ghorab, M. M., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7220. Available at: [Link].

-

Wilson, T. C., et al. (2023). Ligand-based design of [18F]OXD-2314 for PET imaging in non-Alzheimer's disease tauopathies. ACS Chemical Neuroscience, 14(21), 3899-3914. Available at: [Link].

-

de la Torre, A., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(11), 2822-2825. Available at: [Link].

-

Wera, M., et al. (2022). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 27(19), 6691. Available at: [Link].

-